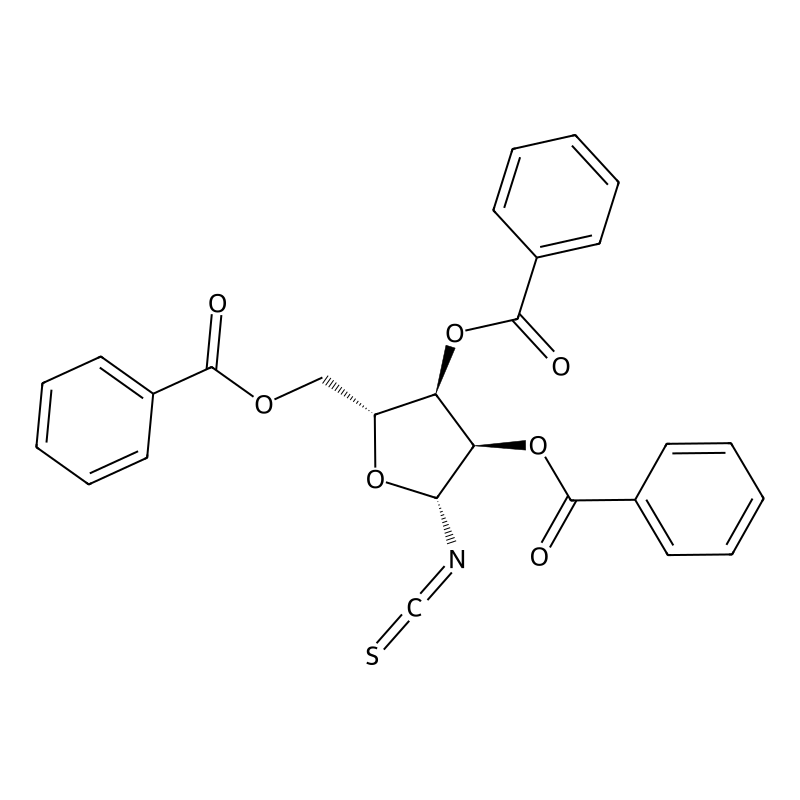

[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Scientific Field: Biochemistry

Methods of Application: The specific methods of application would depend on the context of the research. In general, such compounds could be used in a variety of chemical reactions, including those involving enzymatic or other biological processes.

Results or Outcomes: The outcomes would also depend on the specific research context. In general, the use of such compounds could contribute to the development of new biochemical understanding or therapeutic strategies.

Scientific Field: Virology

Methods of Application: This compound was identified through a systematic molecular modeling approach, suggesting it could inhibit multiple targets of SARS-CoV-2.

Results or Outcomes: The molecular docking results suggest that this compound has the potential to inhibit multiple targets of SARS-CoV-2.

The compound [(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate is a complex organic molecule featuring multiple functional groups that contribute to its chemical reactivity and potential biological activity. This compound belongs to a class of isothiocyanates, which are known for their diverse applications in medicinal chemistry and agricultural sciences. The presence of the dibenzoyloxy and isothiocyanato groups suggests that this compound may exhibit significant interactions with biological systems, making it of interest for further study in pharmacology and biochemistry.

- The presence of aromatic rings suggests potential low to moderate flammability.

- The isothiocyanate group might have irritant properties.

The chemical reactivity of [(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate can be characterized by several types of reactions:

- Nucleophilic Substitution: The isothiocyanate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of thioureas or other derivatives.

- Ester Hydrolysis: The ester bond in the benzoate moiety can be hydrolyzed under acidic or basic conditions, releasing benzoic acid and regenerating the corresponding alcohol.

- Reduction Reactions: The compound may also participate in reduction reactions where the isothiocyanate group can be converted to a thiol group under appropriate conditions.

These reactions are facilitated by specific enzymes in biological systems, which catalyze transformations necessary for metabolic processes

Several synthetic pathways can be employed to prepare [(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate: These methods highlight the versatility in synthetic strategies available for constructing complex organic molecules .

The potential applications of [(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate include:

- Pharmaceutical Development: Given its structural characteristics, it could serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.

- Agricultural Chemistry: Its biological activity may also find applications in pest control or as a plant growth regulator due to its isothiocyanate functionality.

- Biochemical Research: The compound could be utilized in studies exploring enzyme interactions and metabolic pathways.

Interaction studies involving [(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically assess:

- Binding Affinity: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.

- Mechanism of Action: Investigating how the compound exerts its effects at the molecular level.

- Toxicity Profiles: Assessing potential side effects or toxicological impacts on various cell lines.

Such studies can provide insights into optimizing the compound for therapeutic use .

Similar Compounds

Several compounds share structural similarities with [(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate, each exhibiting unique properties:

- Benzyl Isothiocyanate: Known for its anticancer properties and ability to induce apoptosis in tumor cells.

- Phenethyl Isothiocyanate: Exhibits anti-inflammatory effects and has been studied for its role in cancer prevention.

- Allyl Isothiocyanate: Commonly found in mustard oil; it possesses antimicrobial properties and has applications in food preservation.

Comparison TableCompound Name Structure Type Notable Activity [(2R,3R,4R,5R)-...benzoate Isothiocyanate Potential anticancer properties Benzyl Isothiocyanate Isothiocyanate Anticancer Phenethyl Isothiocyanate Isothiocyanate Anti-inflammatory Allyl Isothiocyanate Isothiocyanate Antimicrobial

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| [(2R,3R,4R,5R)-...benzoate | Isothiocyanate | Potential anticancer properties |

| Benzyl Isothiocyanate | Isothiocyanate | Anticancer |

| Phenethyl Isothiocyanate | Isothiocyanate | Anti-inflammatory |

| Allyl Isothiocyanate | Isothiocyanate | Antimicrobial |

These compounds illustrate the diversity within isothiocyanates while highlighting the unique structural features of [(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate, which may confer distinct biological activities .

Hydroxyl Group Benzoylation Techniques

Benzoyl protection represents one of the most fundamental and widely employed strategies in carbohydrate chemistry for hydroxyl group masking [1] [2]. The synthesis of [(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate requires the strategic installation of benzoyl protecting groups at the C-3 and C-4 positions of the oxolane ring, alongside a benzoyl ester at the primary C-6 position [3] [4].

The benzoylation process typically employs benzoyl chloride as the acylating agent in the presence of pyridine or 4-dimethylaminopyridine as both base and nucleophilic catalyst [1] [2]. Per-O-benzoylation reactions proceed through nucleophilic acyl substitution, where the hydroxyl group attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of the benzoyl ester linkage and elimination of hydrogen chloride [2]. The reaction conditions must be carefully controlled to achieve regioselective protection while minimizing side reactions such as anhydride formation or competing nucleophilic attack by the base [5].

Temperature control emerges as a critical parameter in benzoylation reactions. Low-temperature conditions (0°C to -10°C) enhance selectivity by reducing the rate of competing side reactions while maintaining sufficient reactivity for the desired acylation [2]. The use of dichloromethane as solvent provides optimal solubility for both substrates and reagents while facilitating heat dissipation during the exothermic benzoylation process [1].

Regioselective benzoylation can be achieved through careful manipulation of reaction stoichiometry and the sequence of protecting group installation [4] [6]. Primary hydroxyl groups typically react faster than secondary ones due to reduced steric hindrance, allowing for selective protection when substoichiometric amounts of benzoyl chloride are employed [3]. The addition of stannyl ethers or dialkylstannylene acetals can further enhance regioselectivity by coordinating to specific hydroxyl groups and directing the acylation to predetermined positions [1].

The kinetics of benzoylation reactions follow second-order behavior, with the rate depending on both the concentration of the hydroxyl substrate and benzoyl chloride [7]. Catalytic amounts of 4-dimethylaminopyridine significantly accelerate the reaction by forming a more reactive acylpyridinium intermediate, which exhibits enhanced electrophilicity compared to benzoyl chloride alone [2]. The reaction typically reaches completion within 2-6 hours under optimized conditions, with yields consistently exceeding 85% for well-designed systems [1].

Protecting group orthogonality remains paramount in multistep syntheses. Benzoyl groups can be selectively removed under basic conditions using sodium methoxide in methanol or potassium carbonate in aqueous methanol, while remaining stable to acidic conditions and most nucleophilic reagents [3] [4]. This stability profile makes benzoyl protection compatible with subsequent transformations involving acidic or neutral conditions, such as isothiocyanate introduction via thiophosgene [8].

Stereoselective Glycosylation Approaches

Stereoselective glycosylation represents one of the most challenging aspects of carbohydrate synthesis, requiring precise control over the anomeric configuration during glycosidic bond formation [19] [20] [21]. The synthesis of complex oxolane derivatives such as [(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate demands sophisticated protecting group strategies to achieve the desired stereochemical outcome [19].

Neighboring group participation emerges as the primary mechanism for achieving 1,2-trans glycosidic linkages [21] [22]. The installation of a participating group at the C-2 position, such as a benzoyl ester, acetyl group, or other acyl functionality, enables the formation of a cyclic oxonium ion intermediate upon glycosyl donor activation [23] [19]. This intermediate effectively blocks the β-face of the anomeric center, forcing nucleophilic attack from the α-face and resulting in α-glycoside formation with high stereoselectivity [21].

The choice of protecting groups profoundly influences the stereochemical outcome of glycosylation reactions [19] [20]. Benzoyl groups at the C-2 position provide strong neighboring group participation through their electron-withdrawing carbonyl functionality [23]. The bulky benzoyl group also contributes steric hindrance that favors the formation of the desired stereoisomer [1]. However, the strength of neighboring group participation must be balanced against the nucleophilicity of the glycosyl acceptor and the reaction conditions employed [22].

Remote group participation has gained recognition as an additional mechanism for stereochemical control in glycosylation reactions [21]. Protecting groups at positions distal from the anomeric center (C-3, C-4, C-6) can influence the conformation of the glycosyl donor and the stability of oxocarbenium ion intermediates [19]. While the effects of remote participation are generally less pronounced than neighboring group participation, they can provide valuable additional stereochemical control, particularly in challenging glycosylation scenarios [21].

Solvent effects play a crucial role in determining the stereoselectivity of glycosylation reactions [19] [22]. Polar aprotic solvents such as acetonitrile tend to favor α-selectivity by stabilizing charged intermediates and enhancing the effectiveness of neighboring group participation [20]. Conversely, less polar solvents may lead to reduced stereoselectivity due to increased ion-pairing and reduced ionic character of the intermediates [22].

Temperature optimization represents another critical parameter for achieving high stereoselectivity [16] [22]. Lower temperatures generally favor the formation of more thermodynamically stable products and can enhance the selectivity of neighboring group participation [19]. However, excessively low temperatures may lead to incomplete reactions or the formation of kinetic products that differ from the thermodynamically preferred stereoisomers [16].

Concentration effects have emerged as an underappreciated factor in glycosylation stereoselectivity [22]. Higher concentrations can lead to increased importance of bimolecular pathways (SN2-like mechanisms) that may compete with unimolecular ionization processes, potentially eroding the stereoselectivity achieved through neighboring group participation [22]. Careful optimization of reaction concentration and stoichiometry can therefore provide additional control over the stereochemical outcome [20].

Continuous Flow Synthesis Considerations

Continuous flow synthesis has emerged as a transformative technology in carbohydrate chemistry, offering numerous advantages over traditional batch processes for the preparation of complex molecules such as [(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate [15] [17] [16]. The technology enables precise control over reaction parameters, improved safety profiles, and enhanced scalability for industrial applications [18].

Heat and mass transfer advantages represent primary benefits of continuous flow systems [17] [18]. The high surface-area-to-volume ratios inherent in microreactor designs facilitate rapid heat dissipation, enabling better temperature control and reduced formation of thermal decomposition products [16]. This enhanced heat transfer proves particularly valuable for highly exothermic reactions such as benzoylation, where precise temperature control is essential for achieving high yields and selectivity [2].

Mixing efficiency in flow reactors significantly exceeds that achievable in conventional batch systems [15] [18]. The laminar flow profiles and short diffusion distances in microchannels promote rapid mixing of reactants, leading to more uniform reaction conditions and reduced formation of byproducts [17]. This enhanced mixing proves especially beneficial for biphasic reactions, such as those employed in isothiocyanate synthesis using thiophosgene [10].

Residence time control allows for precise optimization of reaction kinetics in flow systems [16] [18]. Unlike batch reactors, where all molecules experience identical reaction times, flow reactors enable fine-tuning of residence time through adjustment of flow rates and reactor volumes [15]. This capability proves particularly valuable for multi-step transformations where different reaction steps may require different optimal reaction times [17].

Modular reactor design facilitates the construction of multi-step synthesis platforms [15] [18]. Individual reaction steps can be optimized independently in separate reactor modules, which are then connected in series to achieve the complete synthetic sequence [17]. This approach enables the telescoping of reaction steps, eliminating intermediate isolation and purification steps while maintaining high overall yields [16].

Safety considerations favor flow synthesis for reactions involving hazardous reagents such as thiophosgene [10]. The reduced reagent inventories in flow systems minimize the risks associated with toxic or explosive materials [18]. Additionally, the continuous nature of flow processes enables rapid quenching and containment of hazardous materials in the event of process upsets [15].

Scalability advantages of flow synthesis become particularly apparent when transitioning from laboratory to industrial scales [24] [18]. Flow reactors can be scaled through numbering-up (operating multiple reactors in parallel) rather than scaling-up (increasing reactor size), which often leads to changes in heat and mass transfer characteristics [15]. This approach enables seamless translation of optimized laboratory conditions to industrial production scales [17].

Automated optimization capabilities in flow systems facilitate rapid exploration of reaction parameter space [16]. Computer-controlled flow systems can systematically vary parameters such as temperature, residence time, reagent ratios, and solvent composition while continuously monitoring product formation [18]. This capability accelerates process development and enables identification of optimal conditions with minimal material consumption [15].

Industrial-Scale Production Challenges

Scale-up considerations for the industrial production of [(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate present numerous technical and economic challenges that must be systematically addressed [24] [25] [26]. The transition from laboratory-scale synthesis to industrial manufacturing requires careful evaluation of reaction kinetics, heat and mass transfer limitations, equipment design, and process economics [27].

Economic feasibility represents the primary constraint for industrial-scale carbohydrate synthesis [24] [26]. Current market dynamics favor biogenic carbohydrate production due to established infrastructure and economies of scale [28]. However, when external costs such as environmental impact and resource consumption are considered, synthetic routes may become economically competitive [24]. The global carbohydrates market, valued at USD 22.58 billion in 2024 and projected to reach USD 37.48 billion by 2034, provides substantial incentives for developing more efficient synthetic methodologies [26].

Raw material costs and availability significantly impact the economic viability of industrial synthesis [24]. The multi-step nature of complex carbohydrate synthesis requires substantial quantities of protecting group reagents, coupling agents, and solvents [25]. Benzoyl chloride, pyridine, thiophosgene, and specialty reagents represent major cost components that must be optimized through recycling, alternative methodologies, or process intensification [27].

Process intensification strategies become essential for achieving economic competitiveness [18] [27]. Continuous flow processing offers potential advantages through improved reaction efficiency, reduced equipment sizes, and enhanced process control [15]. However, the capital investment required for specialized flow equipment must be balanced against operational cost savings and improved product quality [17].

Waste stream management presents significant challenges for industrial carbohydrate synthesis [24]. Protecting group strategies inherently generate substantial waste streams from protection and deprotection operations [25]. The use of hazardous reagents such as thiophosgene requires sophisticated waste treatment systems and compliance with environmental regulations [10]. Developing atom-economical syntheses that minimize waste generation represents a critical objective for industrial implementation [29].

Quality control and consistency requirements for pharmaceutical and food applications necessitate robust analytical methods and process control systems [25]. The stereochemical purity of complex carbohydrates must be rigorously maintained throughout the manufacturing process, requiring sophisticated analytical capabilities and statistical process control [30]. Variations in reaction conditions, raw material quality, or equipment performance can lead to product quality issues that compromise batch acceptability [27].

Equipment design considerations for industrial carbohydrate synthesis must address the unique challenges posed by multistep protecting group strategies [25]. Reaction vessels must accommodate diverse solvent systems, temperature ranges, and reaction atmospheres [27]. The corrosive nature of many reagents, particularly acid chlorides and halogenated compounds, requires specialized materials of construction and maintenance protocols [7].

Regulatory compliance for industrial carbohydrate production involves complex requirements spanning multiple jurisdictions [25]. Pharmaceutical applications require compliance with Good Manufacturing Practice regulations, while food applications must meet food safety standards [26]. Environmental regulations governing air emissions, wastewater discharge, and waste disposal add additional complexity and cost to industrial operations [24].

Supply chain resilience emerges as a critical consideration for industrial carbohydrate synthesis [26]. The multi-step nature of complex syntheses creates vulnerability to supply disruptions for specialized reagents or intermediates [25]. Developing alternative synthetic routes, maintaining strategic inventory levels, and establishing multiple supplier relationships become essential for ensuring reliable production [27].